molecular formula C28H33NO7S B12837674 (2S,3R,4S,E)-2,3,4-Tris(benzyloxy)-5-(methoxyimino)pentyl methanesulfonate

(2S,3R,4S,E)-2,3,4-Tris(benzyloxy)-5-(methoxyimino)pentyl methanesulfonate

Katalognummer: B12837674
Molekulargewicht: 527.6 g/mol
InChI-Schlüssel: HITPTJYQHHVVOQ-DTTBUTGZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3R,4S,E)-2,3,4-Tris(benzyloxy)-5-(methoxyimino)pentyl methanesulfonate is a complex organic compound that features multiple functional groups, including benzyloxy, methoxyimino, and methanesulfonate groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S,E)-2,3,4-Tris(benzyloxy)-5-(methoxyimino)pentyl methanesulfonate typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the benzyloxy groups: This can be achieved through the reaction of benzyl alcohol with an appropriate halide under basic conditions.

    Introduction of the methoxyimino group: This step may involve the reaction of a suitable precursor with methoxyamine.

    Formation of the methanesulfonate ester: This can be done by reacting the hydroxyl group of the intermediate compound with methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3R,4S,E)-2,3,4-Tris(benzyloxy)-5-(methoxyimino)pentyl methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The methoxyimino group can be reduced to form an amine.

    Substitution: The methanesulfonate group can be substituted by nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy groups may yield benzaldehyde or benzoic acid derivatives, while reduction of the methoxyimino group may yield an amine.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biochemical pathways.

    Medicine: Potential use in drug development due to its unique structural properties.

    Industry: Use in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2S,3R,4S,E)-2,3,4-Tris(benzyloxy)-5-(methoxyimino)pentyl methanesulfonate depends on its specific application. In biochemical contexts, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined by the specific functional groups and their interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S,3R,4S,E)-2,3,4-Tris(benzyloxy)-5-(hydroxyimino)pentyl methanesulfonate: Similar structure but with a hydroxyimino group instead of a methoxyimino group.

    (2S,3R,4S,E)-2,3,4-Tris(benzyloxy)-5-(methoxyimino)pentyl tosylate: Similar structure but with a tosylate group instead of a methanesulfonate group.

Uniqueness

The uniqueness of (2S,3R,4S,E)-2,3,4-Tris(benzyloxy)-5-(methoxyimino)pentyl methanesulfonate lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C28H33NO7S

Molekulargewicht

527.6 g/mol

IUPAC-Name

[(2S,3R,4S,5E)-5-methoxyimino-2,3,4-tris(phenylmethoxy)pentyl] methanesulfonate

InChI

InChI=1S/C28H33NO7S/c1-32-29-18-26(33-19-23-12-6-3-7-13-23)28(35-21-25-16-10-5-11-17-25)27(22-36-37(2,30)31)34-20-24-14-8-4-9-15-24/h3-18,26-28H,19-22H2,1-2H3/b29-18+/t26-,27-,28+/m0/s1

InChI-Schlüssel

HITPTJYQHHVVOQ-DTTBUTGZSA-N

Isomerische SMILES

CO/N=C/[C@@H]([C@H]([C@H](COS(=O)(=O)C)OCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3

Kanonische SMILES

CON=CC(C(C(COS(=O)(=O)C)OCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.